Lactacystin

描述

乳酸环肽是一种由链霉菌属细菌自然合成的有机化合物。 它于1991年首次被鉴定为神经母细胞瘤细胞神经突生长诱导剂 。 该化合物以其作为蛋白酶体选择性抑制剂的作用而闻名,蛋白酶体是细胞中大部分蛋白质水解作用的蛋白质复合物 .

准备方法

乳酸环肽可以通过多种途径合成。 1992年,Corey和Reichard开发了第一个全合成 。合成路线涉及多个步骤,包括形成关键中间体和最终偶联反应。 工业生产方法通常涉及使用链霉菌培养物的发酵过程,然后是提取和纯化步骤 .

化学反应分析

乳酸环肽经历几种类型的化学反应:

氧化: 乳酸环肽可以被氧化形成各种衍生物。

还原: 还原反应可以改变乳酸环肽中的官能团。

取代: 乳酸环肽可以发生取代反应,特别是在酰胺和羟基处。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物包括具有修饰的生物活性的乳酸环肽衍生物 .

科学研究应用

Cell Cycle Regulation and Apoptosis

Lactacystin has been instrumental in studies investigating cell cycle regulation and apoptosis. For instance, research demonstrated that treatment with this compound significantly decreases cell proliferation in vascular smooth muscle cells (VSMCs) by inducing cell cycle arrest and increasing levels of the cyclin-dependent kinase inhibitor p21. This effect was associated with a substantial reduction in neointimal formation following vascular injury .

Neurite Outgrowth Studies

Originally isolated for its ability to induce neurite outgrowth in neuroblastoma cells, this compound has been used to study neuronal differentiation and regeneration. Its application has provided insights into neurodegenerative diseases by elucidating the role of protein degradation pathways in neuronal health and survival .

Cancer Research

This compound's role as a proteasome inhibitor has made it a valuable agent in cancer research. By disrupting the degradation of oncogenic proteins, this compound can enhance apoptosis in cancer cells and has been explored as a potential therapeutic strategy against various malignancies. In particular, its effects on tumor growth inhibition have been documented in several studies .

Cardiovascular Studies

In cardiovascular research, this compound has been utilized to investigate the mechanisms underlying vascular remodeling and smooth muscle cell proliferation. Studies have shown that this compound treatment leads to reduced migration and proliferation of VSMCs, suggesting its potential for therapeutic applications in conditions such as atherosclerosis .

Case Studies

Biomedical Applications

The implications of this compound extend beyond basic research into potential therapeutic applications:

- Neurodegenerative Diseases : Understanding how proteasome inhibition affects neuronal survival may lead to novel treatments for diseases like Alzheimer's.

- Cancer Therapy : As a proteasome inhibitor, this compound may be developed into adjunct therapies for enhancing the efficacy of existing cancer treatments.

- Cardiovascular Interventions : Targeting VSMC proliferation could provide new strategies for preventing restenosis after vascular interventions.

作用机制

乳酸环肽通过抑制蛋白酶体发挥作用。它结合蛋白酶体的催化亚基,特别是修饰氨基末端苏氨酸残基。 这种抑制阻止蛋白酶体降解泛素化蛋白,导致这些蛋白积累并随后产生细胞效应 。 乳酸环肽的转化产物,裂解乳酸环肽 β-内酯,也在这种机制中发挥着至关重要的作用 .

相似化合物的比较

乳酸环肽在蛋白酶体抑制剂中是独一无二的,因为它是非肽结构。类似的化合物包括:

硼替佐米: 一种用于癌症治疗的肽硼酸盐蛋白酶体抑制剂。

卡非佐米: 另一种基于肽的蛋白酶体抑制剂,具有不同的作用机制。

沙利诺孢菌胺 A: 一种海洋来源的蛋白酶体抑制剂,其机制与乳酸环肽类似.

生物活性

Lactacystin is a potent and selective inhibitor of the 20S proteasome, a crucial component in the ubiquitin-proteasome pathway responsible for degrading misfolded or damaged proteins. This compound has garnered significant attention in biomedical research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, effects on various cell types, and implications for disease treatment.

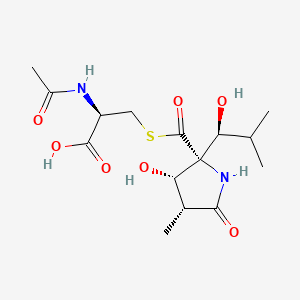

This compound was originally isolated from Streptomyces lactacystinaeus and is characterized by a non-peptide skeleton that includes two alpha-amino acids: N-acetylcysteine and a novel pyroglutamic acid derivative. Its structure allows it to bind covalently to the N-terminal threonine residue in specific beta-subunits of the proteasome, leading to irreversible inhibition of proteolytic activity .

The inhibition by this compound affects three distinct peptidase activities of the proteasome—chymotrypsin-like, trypsin-like, and caspase-like—each at different rates. Notably, this compound does not inhibit lysosomal protein degradation, distinguishing it from other proteasome inhibitors .

Neuronal Cells

This compound has been shown to induce neurite outgrowth in neuroblastoma cells (Neuro 2a), highlighting its potential neuroprotective effects. Studies indicate that this compound can enhance neuronal differentiation by stabilizing survival signals through the JAK/STAT signaling cascade .

Oligodendroglial Cells

In oligodendroglial cell cultures, this compound treatment leads to significant morphological changes and differentiation into myelin-forming cells. The compound induces withdrawal from the cell cycle and promotes expression of differentiation markers such as O4 and myelin basic proteins while downregulating proliferation markers like cyclin E .

Table 1: Effects of this compound on Oligodendroglial Cells

| Concentration (nM) | Cell Cycle Withdrawal | Differentiation Markers | Proliferation Markers |

|---|---|---|---|

| 50 | Moderate | Increased O4 | Decreased cyclin E |

| 100 | Significant | Increased myelin basic protein | Decreased cdk2 |

| 200 | Complete | Extensive myelin sheets | Abolished cyclin D/cdk4 |

Cytotoxicity and Therapeutic Potential

This compound exhibits cytotoxic effects against various cancer cell lines, including glioma cells (9L and F98). Research indicates that it can effectively induce apoptosis in these cells, suggesting potential use as an anticancer agent . The compound's ability to selectively inhibit proteasome activity without affecting other proteases makes it a valuable tool for studying cellular processes related to protein degradation.

Case Studies and Research Findings

- Neuroprotection : In a study evaluating this compound's effects on dopaminergic neurons, pretreatment with neuroprotective agents demonstrated a reduction in this compound-induced degeneration, suggesting therapeutic avenues for neurodegenerative diseases like Parkinson's .

- Immune Response Modulation : Research has shown that low concentrations of this compound can enhance antigen presentation by modulating MHC class I peptide ligands, while higher concentrations lead to reduced presentation. This dual effect underscores the complexity of this compound's role in immune responses .

- Synthetic Analog Development : The synthesis of this compound analogs has led to enhanced understanding of its structure-activity relationship, providing insights into developing more potent proteasome inhibitors .

属性

IUPAC Name |

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQAKHDKYAWHCG-RWTHQLGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897422 | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133343-34-7 | |

| Record name | Lactacystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactacystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。